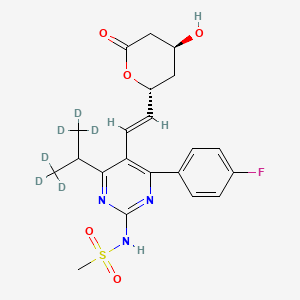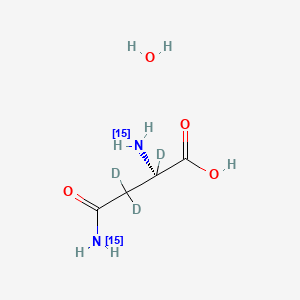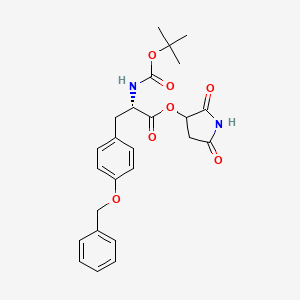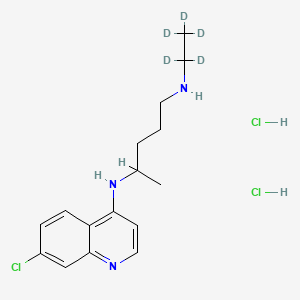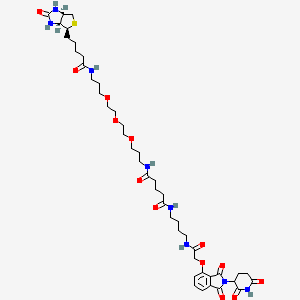
Biotin-Thalidomide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-Thalidomide, also known as bio-Thal, is a compound that combines the properties of biotin and thalidomide. Biotin is a vitamin that plays a crucial role in various metabolic processes, while thalidomide is a drug known for its immunomodulatory and anti-inflammatory properties. The combination of these two molecules creates a compound that can be used in targeted protein degradation research, particularly in the study of cereblon (CRBN) binding and displacement assays .
Preparation Methods
This method is efficient and allows for the precise attachment of biotin to thalidomide, creating a compound that retains the properties of both molecules
Chemical Reactions Analysis
Biotin-Thalidomide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like hydroxide ions or halide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Biotin-Thalidomide has several scientific research applications, including:
Mechanism of Action
Biotin-Thalidomide exerts its effects by binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell .
Comparison with Similar Compounds
Biotin-Thalidomide is unique in its combination of biotin and thalidomide, which allows it to be used in targeted protein degradation research. Similar compounds include:
Lenalidomide: A thalidomide derivative used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Another thalidomide derivative with immunomodulatory properties.
Tetrafluorinated Thalidomide Derivatives: Compounds with enhanced anticancer properties.
These compounds share some similarities with this compound in terms of their molecular structure and biological activity, but this compound’s unique combination of biotin and thalidomide makes it particularly useful in targeted protein degradation research.
Properties
Molecular Formula |
C44H64N8O13S |
|---|---|
Molecular Weight |
945.1 g/mol |
IUPAC Name |
N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]pentanediamide |
InChI |
InChI=1S/C44H64N8O13S/c53-34(12-2-1-11-33-40-30(28-66-33)49-44(61)51-40)46-19-7-21-62-23-25-64-26-24-63-22-8-20-47-36(55)14-6-13-35(54)45-17-3-4-18-48-38(57)27-65-32-10-5-9-29-39(32)43(60)52(42(29)59)31-15-16-37(56)50-41(31)58/h5,9-10,30-31,33,40H,1-4,6-8,11-28H2,(H,45,54)(H,46,53)(H,47,55)(H,48,57)(H2,49,51,61)(H,50,56,58)/t30-,31?,33-,40-/m0/s1 |
InChI Key |
UCTZYEDSVDZJQR-NTZPKYJMSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


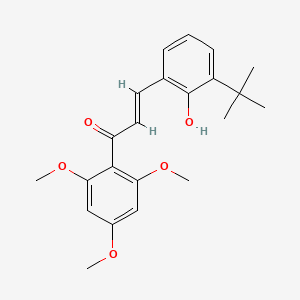



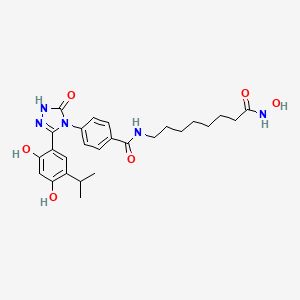
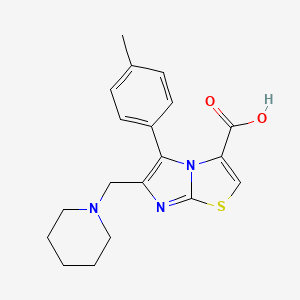

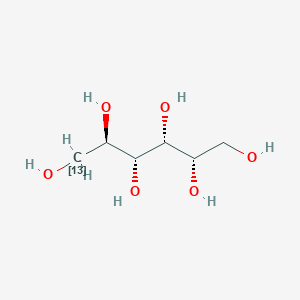
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
